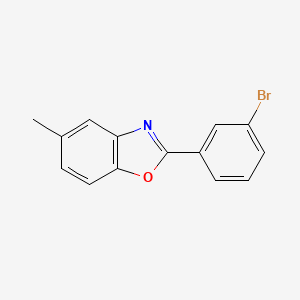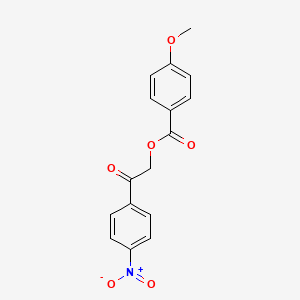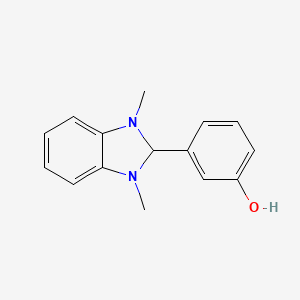
3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is not fully understood. However, it is believed to act as a chelating agent for metal ions. The nitro and chloro groups in the compound can form coordination bonds with metal ions, leading to the formation of stable complexes. The resulting complexes can be used for various applications such as fluorescence imaging, catalysis, and drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide have not been extensively studied. However, it has been shown to have low toxicity in vitro and in vivo. It has also been shown to have potential antioxidant and anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is its versatility. It can be used for various applications such as fluorescence imaging, catalysis, and drug delivery. Additionally, it has low toxicity and can be easily synthesized in the laboratory. However, one of the main limitations is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide in scientific research. One direction is the development of new metal complexes with potential biological activity. Another direction is the synthesis of new fluorescent probes for the detection of metal ions. Additionally, the compound could be used as a building block for the synthesis of new organic compounds with potential applications in drug discovery. Finally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of the compound.
Conclusion:
In conclusion, 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide is a versatile compound that has potential applications in various fields of scientific research. Its unique properties make it a valuable tool for the development of new metal complexes, fluorescent probes, and organic compounds with potential applications in drug discovery. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide can be achieved by reacting 4-chloro-3-nitroaniline with 3-methylphenylacrylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal complexes with potential biological activity. Additionally, it has been used as a building block for the synthesis of various organic compounds with potential applications in drug discovery.
Propiedades
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-3-2-4-13(9-11)18-16(20)8-6-12-5-7-14(17)15(10-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELYXEHMOQISPI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(3-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)


![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)

![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)
![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)